Meobal-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Formule moléculaire |

C10H13NO2 |

|---|---|

Poids moléculaire |

182.23 g/mol |

Nom IUPAC |

(3,4-dimethylphenyl) N-(trideuteriomethyl)carbamate |

InChI |

InChI=1S/C10H13NO2/c1-7-4-5-9(6-8(7)2)13-10(12)11-3/h4-6H,1-3H3,(H,11,12)/i3D3 |

Clé InChI |

WCJYTPVNMWIZCG-HPRDVNIFSA-N |

SMILES isomérique |

[2H]C([2H])([2H])NC(=O)OC1=CC(=C(C=C1)C)C |

SMILES canonique |

CC1=C(C=C(C=C1)OC(=O)NC)C |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Meobal-d3: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

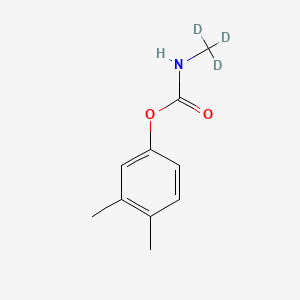

Meobal-d3 is the deuterated form of Meobal, a compound identified as 3,4-dimethylphenyl N-methylcarbamate. The "-d3" designation indicates the presence of three deuterium atoms, specifically on the N-methyl group, making its full chemical name (3,4-dimethylphenyl) N-(trideuteriomethyl)carbamate. This isotopic labeling is often utilized in research to trace the metabolic fate of the compound or to study its kinetic properties without significantly altering its chemical behavior. Meobal belongs to the carbamate class of compounds, which are known for their role as acetylcholinesterase inhibitors. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activity of this compound and its non-deuterated analog, Meobal.

Chemical Structure and Identification

The foundational step in understanding this compound is to delineate its chemical structure and standard identifiers.

Meobal (3,4-Dimethylphenyl N-methylcarbamate)

-

IUPAC Name: 3,4-dimethylphenyl N-methylcarbamate

-

Synonyms: MPMC, Meobal

-

CAS Number: 2425-10-7[1]

-

Molecular Formula: C₁₀H₁₃NO₂[1]

-

Canonical SMILES: CC1=C(C=C(C=C1)OC(=O)NC)C

This compound ((3,4-dimethylphenyl) N-(trideuteriomethyl)carbamate)

-

IUPAC Name: (3,4-dimethylphenyl) N-(trideuteriomethyl)carbamate

-

Molecular Formula: C₁₀H₁₀D₃NO₂

-

Canonical SMILES: [2H]C([2H])([2H])NC(=O)OC1=CC(=C(C=C1)C)C

Physicochemical Properties

The physical and chemical properties of Meobal and its deuterated form are crucial for their handling, formulation, and analysis. The data presented here is primarily for the non-deuterated form, as specific experimental data for this compound is not widely available. The introduction of deuterium is expected to cause a slight increase in molecular weight and may subtly influence properties such as boiling point and reaction kinetics, a phenomenon known as the kinetic isotope effect.

| Property | Meobal (3,4-Dimethylphenyl N-methylcarbamate) | This compound ((3,4-dimethylphenyl) N-(trideuteriomethyl)carbamate) |

| Molecular Weight | 179.22 g/mol [1] | ~182.24 g/mol (calculated) |

| Melting Point | 79.1 °C[1] | Not available |

| Boiling Point | 311.75 °C (rough estimate)[1] | Not available |

| Water Solubility | 580 mg/L (20 °C) | Not available |

| Vapor Pressure | 70 x 10⁻³ Pa (20 °C) | Not available |

| LogP (Octanol-Water) | 2.6 (calculated) | Not available |

Synthesis and Analysis

Synthesis of 3,4-Dimethylphenyl N-methylcarbamate (Meobal)

A general and industrially relevant method for the synthesis of N-methylcarbamates involves the reaction of a phenol with methyl isocyanate or by a phosgene-based route. A specific protocol for the synthesis of 3,4-dimethylphenyl N-methylcarbamate is described in U.S. Patent 4,272,441.

Experimental Protocol:

-

Reaction Setup: A solution of 3,4-dimethylphenol (0.600 mole) in 500 g of toluene is heated to 99 °C under a nitrogen atmosphere in a suitable reaction vessel equipped with a stirrer and gas inlet tubes.

-

Reagent Addition: Phosgene (0.72 mole) and methylamine (0.64 mole) are metered into the stirred solution as gases concurrently and gradually over a period of four hours, while maintaining the temperature at 97-99 °C.

-

Reaction Completion and Workup: After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at the same temperature. The hot mixture is then filtered.

-

Isolation: The filtrate is concentrated to yield an oil containing the product, 3,4-dimethylphenyl methylcarbamate. The reported yield for this procedure is approximately 70%.

Synthesis of (3,4-dimethylphenyl) N-(trideuteriomethyl)carbamate (this compound)

The synthesis of this compound would require the use of a deuterated starting material, specifically trideuteriomethylamine (CD₃NH₂). The general synthetic route would be analogous to the synthesis of the non-deuterated compound.

Conceptual Experimental Protocol:

-

Reaction Setup: A solution of 3,4-dimethylphenol in a suitable aprotic solvent (e.g., toluene) is prepared in a reaction vessel under an inert atmosphere.

-

Reagent Addition: Phosgene is bubbled through the solution. Subsequently, trideuteriomethylamine (CD₃NH₂) is introduced into the reaction mixture. The reaction temperature is controlled, likely in a similar range to the non-deuterated synthesis.

-

Workup and Isolation: Following the reaction, the mixture is worked up to remove byproducts and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound is then purified, for example, by recrystallization or column chromatography, to obtain the final product of high purity.

Note: This is a conceptual protocol, and the specific reaction conditions would need to be optimized.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis of N-methylcarbamates.

Experimental Protocol: HPLC Analysis of N-Methylcarbamates

This protocol is based on the general principles outlined in EPA Method 8318A for the analysis of N-methylcarbamates.

-

Sample Preparation: The sample containing the carbamate is extracted with a suitable solvent, such as acetonitrile. The extract is then cleaned up using solid-phase extraction (SPE) with a C-18 cartridge to remove interfering substances.

-

Chromatographic Conditions:

-

Column: A reversed-phase column, such as an Acclaim Carbamate LC column, is typically used.

-

Mobile Phase: A gradient of acetonitrile and water is commonly employed.

-

Flow Rate: A typical flow rate is around 0.8 mL/min.

-

-

Post-Column Derivatization: To enhance detection, a post-column derivatization step is often used. The separated carbamates are hydrolyzed with a base (e.g., 0.05 M NaOH) at an elevated temperature (e.g., 90 °C) to produce methylamine. The methylamine then reacts with o-phthalaldehyde (OPA) and a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative.

-

Detection: The fluorescent derivative is detected using a fluorescence detector with an excitation wavelength of approximately 340 nm and an emission wavelength of around 450 nm.

Biological Activity: Acetylcholinesterase Inhibition

Meobal, like other carbamate compounds, functions as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft.

Mechanism of Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase by carbamates is a multi-step process that leads to a temporary inactivation of the enzyme. This is often referred to as pseudo-irreversible inhibition.

The process involves:

-

Reversible Binding: The carbamate inhibitor (I) initially binds non-covalently to the active site of the acetylcholinesterase enzyme (E) to form a reversible enzyme-inhibitor complex (E-I).

-

Carbamoylation: The serine residue in the active site of the enzyme attacks the carbonyl group of the carbamate, leading to the formation of a covalent bond. This results in a carbamoylated enzyme (E-Carbamoyl) and the release of the alcohol leaving group (in this case, 3,4-dimethylphenol).

-

Decarbamoylation: The carbamoylated enzyme is then slowly hydrolyzed by water, which regenerates the active enzyme. The rate of this decarbamoylation is significantly slower than the deacetylation that occurs with the natural substrate, acetylcholine, leading to a prolonged inhibition of the enzyme's activity.

Signaling Consequences of Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase leads to an accumulation of acetylcholine in the synaptic cleft, which enhances the stimulation of both nicotinic and muscarinic acetylcholine receptors on the postsynaptic neuron.

In Vitro Assay for Acetylcholinesterase Inhibition: Ellman's Method

The Ellman's assay is a widely used colorimetric method to measure acetylcholinesterase activity and the potency of its inhibitors.

Experimental Protocol:

This protocol is a generalized version of the Ellman's assay adapted for inhibitor screening.

-

Reagent Preparation:

-

Reaction Buffer: 0.1 M sodium phosphate buffer, pH 8.0.

-

Ellman's Reagent (DTNB) Solution: Dissolve 5,5'-dithiobis-(2-nitrobenzoic acid) in the reaction buffer to a final concentration of 10 mM.

-

Substrate Solution: Dissolve acetylthiocholine iodide (ATCI) in the reaction buffer to a final concentration of 10 mM.

-

Enzyme Solution: Prepare a stock solution of acetylcholinesterase in the reaction buffer. The final concentration in the assay should be optimized to provide a linear reaction rate for at least 10 minutes.

-

Inhibitor Solutions: Prepare serial dilutions of this compound in the reaction buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add:

-

140 µL of reaction buffer.

-

20 µL of DTNB solution.

-

10 µL of the this compound solution at various concentrations (or buffer for the control).

-

-

Pre-incubate the plate at a constant temperature (e.g., 25 °C) for 5 minutes.

-

Initiate the reaction by adding 10 µL of the ATCI substrate solution to each well.

-

Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of the reaction (change in absorbance per minute) for each concentration of the inhibitor.

-

The percent inhibition is calculated using the formula: % Inhibition = [ (Rate of control - Rate with inhibitor) / Rate of control ] x 100

-

The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Conclusion

This compound, the deuterated analog of 3,4-dimethylphenyl N-methylcarbamate, is a valuable tool for studying the pharmacokinetics and mechanism of action of this class of acetylcholinesterase inhibitors. Its synthesis can be achieved through established carbamate chemistry using a deuterated methylamine source. The biological activity of this compound is centered on its ability to inhibit acetylcholinesterase, thereby increasing acetylcholine levels in the synapse. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound and related carbamate compounds. Further research to determine the specific physicochemical properties of this compound and to explore its downstream signaling effects in various cellular contexts will be beneficial for a more complete understanding of this compound.

References

Unraveling Meobal-d3: A Technical Deep Dive into its Physical and Chemical Characteristics

For Immediate Release

A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the physical and chemical characteristics of the active components of Meobal-d3, a combination supplement containing Methylcobalamin, Alpha-Lipoic Acid, Vitamin D3, Pyridoxine Hydrochloride, and Folic Acid. This whitepaper provides a detailed analysis of each component, including their quantitative properties, experimental protocols for their characterization, and their intricate signaling pathways within the human body.

This compound is a multi-component formulation designed to support overall health, with a particular focus on addressing nutritional deficiencies and supporting nerve health. The synergistic action of its five key ingredients provides a multi-faceted approach to well-being.

Core Components: A Quantitative Overview

The efficacy of this compound lies in the distinct properties of its active pharmaceutical ingredients. A summary of their key physical and chemical data is presented below for easy reference and comparison.

| Property | Methylcobalamin | Alpha-Lipoic Acid | Cholecalciferol (Vitamin D3) | Pyridoxine Hydrochloride | Folic Acid |

| Molecular Formula | C63H91CoN13O14P | C8H14O2S2 | C27H44O | C8H12ClNO3 | C19H19N7O6 |

| Molar Mass | 1344.405 g/mol [1] | 206.33 g/mol | 384.648 g/mol | 205.64 g/mol [2] | 441.40 g/mol [3] |

| Appearance | Dark red crystals or crystalline powder | Yellow crystalline powder | White columnar crystals or crystalline powder | White or almost white, crystalline powder | Orange-yellow needles or platelets |

| Melting Point | >190°C (decomposes) | 60-62 °C | 83-86 °C | 214-215 °C | ~250 °C (decomposes) |

| Solubility | Partially soluble in water | Sparingly soluble in water | Practically insoluble in water; freely soluble in ethanol and methanol | Soluble in water, slightly soluble in alcohol | Insoluble in both polar and non-polar solvents |

Elucidating the Mechanisms: Signaling Pathways of this compound Components

The therapeutic effects of this compound's ingredients are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for comprehending their biological impact.

Methylcobalamin Signaling

Methylcobalamin, a form of Vitamin B12, is essential for the proper functioning of the nervous system. It exerts its neuroprotective effects through the activation of key signaling cascades that promote neuronal survival and regeneration.

Alpha-Lipoic Acid Signaling

Alpha-Lipoic Acid (ALA) is a potent antioxidant that plays a crucial role in cellular energy metabolism and mitigating oxidative stress. It modulates inflammatory responses and improves insulin sensitivity through its influence on the NF-κB and insulin signaling pathways.

Vitamin D3 Signaling

Vitamin D3, or cholecalciferol, is a prohormone that is converted to its active form, calcitriol, in the body. Calcitriol then binds to the Vitamin D Receptor (VDR), a nuclear receptor that regulates the expression of numerous genes involved in calcium homeostasis, immune function, and cell proliferation.

Pyridoxine (Vitamin B6) Signaling

Pyridoxine, or Vitamin B6, in its active form, pyridoxal 5'-phosphate (PLP), is a critical coenzyme in a vast array of metabolic reactions. Its influence extends to inflammatory pathways, including the kynurenine pathway of tryptophan metabolism and sphingosine-1-phosphate metabolism.

Folic Acid Signaling

Folic acid, a B vitamin, is crucial for one-carbon metabolism, which is essential for DNA synthesis and repair. Beyond this metabolic role, folic acid can also initiate signaling cascades by binding to the folate receptor, leading to the activation of pathways like the JAK-STAT pathway.

Rigorous Analysis: Experimental Protocols

The characterization of the physical and chemical properties of the active ingredients in this compound relies on a suite of established analytical techniques. These protocols ensure the quality, purity, and consistency of the components.

Experimental Workflow for Quantitative Analysis:

A commonly employed method for the quantitative analysis of these vitamins is High-Performance Liquid Chromatography (HPLC) . For instance, the determination of Pyridoxine Hydrochloride can be carried out using a reversed-phase HPLC (RP-HPLC) method.

Abridged Protocol for Pyridoxine Hydrochloride Quantification via RP-HPLC:

-

Standard and Sample Preparation:

-

Accurately weigh and dissolve Pyridoxine Hydrochloride standard in a suitable solvent (e.g., a mixture of potassium dihydrogen phosphate buffer and methanol) to prepare a stock solution of known concentration.

-

Prepare a series of working standard solutions by diluting the stock solution.

-

Prepare the sample solution by dissolving the this compound formulation in the same solvent and filtering to remove excipients.

-

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of a buffer (e.g., potassium dihydrogen phosphate, pH adjusted) and an organic modifier (e.g., methanol) in a specific ratio (e.g., 70:30).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a specific wavelength (e.g., 254 nm for Pyridoxine Hydrochloride).

-

Injection Volume: A fixed volume (e.g., 20 µL).

-

-

Analysis and Quantification:

-

Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

-

Inject the sample solution and record the peak area.

-

Calculate the concentration of Pyridoxine Hydrochloride in the sample by interpolating its peak area on the calibration curve.

-

This in-depth technical guide serves as a valuable resource for the scientific community, providing a foundational understanding of the physicochemical properties and biological activities of the components within this compound. This knowledge is paramount for future research, formulation development, and clinical applications.

References

In-depth Technical Guide to the Commercial Availability and Application of Meobal-d3 (Mecobalamin-d3) Analytical Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of the Meobal-d3 analytical standard, also known as Mecobalamin-d3 or Methylcobalamin-d3. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals who require a high-purity, stable isotope-labeled internal standard for the quantitative analysis of Mecobalamin. This document details commercially available products, provides an exemplary experimental protocol for its use in bioanalysis, and includes workflow diagrams to illustrate key processes.

Introduction to this compound (Mecobalamin-d3)

"Meobal" is a trade name for Mecobalamin, a coenzyme form of vitamin B12.[1][2][3] The "-d3" designation indicates that three hydrogen atoms in the methyl group attached to the cobalt atom have been replaced with deuterium. This isotopic labeling makes Mecobalamin-d3 an ideal internal standard for mass spectrometry-based quantitative assays, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its chemical properties are nearly identical to the endogenous analyte, but its increased mass allows for clear differentiation in a mass spectrometer, ensuring accurate and precise quantification in complex biological matrices.

Commercial Availability of Mecobalamin-d3 Analytical Standard

The Mecobalamin-d3 analytical standard is available from specialized chemical suppliers. The following table summarizes the product offerings from identified vendors. Researchers are advised to contact the suppliers directly for the most current pricing and to request a Certificate of Analysis (CoA) for detailed purity information and lot-specific data.

| Vendor | Product Name | Product Code | Available Sizes | Format | Purity |

| LGC Standards | Mecobalamin-d3 | TRC-M202802 | 5mg, 25mg, 50mg[4] | Neat Solid[4] | Not publicly available |

| Clinivex | Methylcobalamin-d3 | Not specified | Not specified | Not specified | Not publicly available |

Note: Purity and other specific data are typically provided on the Certificate of Analysis which accompanies the product upon purchase.

Experimental Protocol: Quantification of Mecobalamin in Human Plasma using Mecobalamin-d3 Internal Standard

The following protocol is adapted from a validated bioanalytical method for the determination of Mecobalamin in human plasma by LC-MS/MS, as described by Hotta et al. in the Journal of Pharmaceutical and Biomedical Analysis (2020). This method highlights the critical role of a stable isotope-labeled internal standard like Mecobalamin-d3 for accurate quantification of an endogenous and light-sensitive compound.

3.1. Materials and Reagents

-

Analyte: Mecobalamin

-

Internal Standard (IS): Mecobalamin-d3

-

Human Plasma: K2-EDTA

-

Protein Precipitation Agent: Methanol

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Methanol with 0.1% Formic Acid

-

Analytical Column: C18 reverse-phase column

3.2. Sample Preparation

Due to the light-labile nature of Mecobalamin, all sample handling and preparation steps must be performed under red light or in amber-colored tubes with minimal light exposure (<10 lx).

-

Thaw frozen human plasma samples at room temperature.

-

Pipette 100 µL of plasma into a clean microcentrifuge tube.

-

Add the Mecobalamin-d3 internal standard solution.

-

Add 400 µL of methanol to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 5 minutes at 4°C.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

3.3. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for both Mecobalamin and Mecobalamin-d3.

-

Chromatographic Separation: A gradient elution using Mobile Phase A and Mobile Phase B to separate Mecobalamin from other plasma components.

3.4. Quantification

The concentration of Mecobalamin in the plasma samples is determined by calculating the peak area ratio of the analyte to the Mecobalamin-d3 internal standard and comparing this ratio to a calibration curve prepared in a surrogate matrix.

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate key workflows relevant to the use of analytical standards in a research and development setting.

Caption: Bioanalytical workflow for Mecobalamin quantification in plasma.

Caption: Qualification process for a new analytical standard.

References

- 1. researchgate.net [researchgate.net]

- 2. A sensitive bioanalytical assay for methylcobalamin, an endogenous and light-labile substance, in human plasma by liquid chromatography with tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. theclinivex.com [theclinivex.com]

- 4. Mecobalamin-d3 | CAS 13422-55-4 | LGC Standards [lgcstandards.com]

In-Depth Technical Guide on the Isotopic Purity of Meprobamate-d3 for Mass Spectrometry

An Essential Internal Standard for Accurate Quantification

This technical guide provides a comprehensive overview of Meprobamate-d3, a deuterated analog of the anxiolytic drug meprobamate. It serves as a critical internal standard for the accurate and precise quantification of meprobamate in various biological matrices using mass spectrometry. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled internal standards in their analytical workflows.

Disclaimer: The initial request specified "Meobal-d3." Following an extensive search, "Meobal" was identified as a potential trade name for Mecobalamin or a phonetically similar term to Meprobamate. Due to the lack of specific information on a deuterated standard named "this compound" and the ready availability of technical data for Meprobamate-d3, this guide will focus on Meprobamate-d3 as a representative example of a deuterated internal standard for mass spectrometry.

Introduction to Meprobamate-d3 as an Internal Standard

Meprobamate-d3 is a stable isotope-labeled version of meprobamate, where three hydrogen atoms on one of the methyl groups have been replaced with deuterium atoms. This isotopic substitution results in a mass shift of +3 Da compared to the unlabeled parent compound. In isotope dilution mass spectrometry, a known amount of the deuterated standard is added to a sample at an early stage of the analytical process. Because Meprobamate-d3 is chemically identical to meprobamate, it experiences the same variations during sample preparation, chromatography, and ionization. By measuring the ratio of the analyte to the internal standard, accurate and precise quantification can be achieved, compensating for matrix effects and procedural losses.

Isotopic Purity of Meprobamate-d3

The isotopic purity of a deuterated internal standard is a critical parameter that directly impacts the accuracy of quantitative analyses. High isotopic enrichment minimizes the contribution of the internal standard to the signal of the unlabeled analyte, thereby improving the sensitivity and accuracy of the assay. The isotopic distribution of Meprobamate-d3 is typically determined by mass spectrometry, and the results are often provided in a Certificate of Analysis by the supplier.

Quantitative Data on Isotopic Distribution

The following table summarizes the typical isotopic distribution for a commercially available Meprobamate-d3 standard. This data is essential for correcting for the natural abundance of isotopes and ensuring the highest level of accuracy in quantitative studies.

| Isotopic Species | Description | Typical Abundance (%) |

| d3 | Fully deuterated Meprobamate | > 98% |

| d2 | Meprobamate with two deuterium atoms | < 2% |

| d1 | Meprobamate with one deuterium atom | < 0.5% |

| d0 | Unlabeled Meprobamate | < 0.1% |

Note: The values presented are typical and may vary between different batches and suppliers. It is crucial to refer to the Certificate of Analysis for the specific lot of Meprobamate-d3 being used.

Experimental Protocols for Isotopic Purity Assessment and Application

The determination of isotopic purity and the application of Meprobamate-d3 as an internal standard involve precise analytical methodologies, primarily utilizing mass spectrometry coupled with a chromatographic separation technique.

Determination of Isotopic Purity by Mass Spectrometry

Objective: To determine the isotopic distribution of a Meprobamate-d3 standard.

Methodology:

-

Sample Preparation: A dilute solution of the Meprobamate-d3 standard is prepared in an appropriate solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is used to achieve baseline separation of the different isotopic peaks.

-

Analysis: The sample is directly infused into the mass spectrometer or injected into an LC system without a column. Full scan mass spectra are acquired in the region of the molecular ion of Meprobamate-d3.

-

Data Analysis: The relative intensities of the peaks corresponding to the d0, d1, d2, and d3 species are measured. The isotopic purity is calculated as the percentage of the d3 species relative to the sum of all isotopic species.

Quantitative Analysis of Meprobamate in Biological Samples using LC-MS/MS

Objective: To accurately quantify the concentration of meprobamate in a biological matrix (e.g., plasma, urine) using Meprobamate-d3 as an internal standard.

Methodology:

-

Sample Preparation:

-

To a known volume of the biological sample (e.g., 100 µL of plasma), add a precise amount of Meprobamate-d3 internal standard solution.

-

Perform protein precipitation by adding a solvent like acetonitrile.

-

Vortex and centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is commonly employed.

-

Flow Rate: A typical flow rate is 0.4 mL/min.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive mode is generally used.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions:

-

Meprobamate: e.g., Q1: 219.2 m/z -> Q3: 158.2 m/z

-

Meprobamate-d3: e.g., Q1: 222.2 m/z -> Q3: 161.2 m/z

-

-

-

-

Quantification: A calibration curve is generated by analyzing a series of standards with known concentrations of meprobamate and a fixed concentration of Meprobamate-d3. The concentration of meprobamate in the unknown sample is determined by interpolating the ratio of the analyte peak area to the internal standard peak area against the calibration curve.

Visualizing Workflows and Logical Relationships

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.

Workflow for Isotopic Purity Assessment

An In-depth Technical Guide to the Stability and Storage of Mecobalamin (Meobal-d3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mecobalamin, an active coenzyme form of vitamin B12, is a crucial component in various physiological processes. Its inherent instability, particularly its sensitivity to light, temperature, and pH, presents significant challenges in the development of stable pharmaceutical formulations. This technical guide provides a comprehensive overview of the stability profile of Mecobalamin, detailing its degradation pathways, the impact of various environmental factors, and recommended storage conditions. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the formulation and handling of Mecobalamin.

Physicochemical Properties and Degradation Profile

Mecobalamin is a complex organometallic compound characterized by a cobalt atom at the center of a corrin ring. The molecule's stability is intrinsically linked to the integrity of the cobalt-carbon bond. Degradation of Mecobalamin primarily involves the cleavage of this bond, leading to the formation of hydroxocobalamin and other degradation products. This process can be initiated by various factors, most notably light, heat, and non-optimal pH conditions.

Impact of Light (Photostability)

Mecobalamin is highly photolabile, meaning it degrades upon exposure to light.[1][2][3] This photodegradation is a critical factor to consider during manufacturing, packaging, and storage. The primary mechanism of photodegradation is the homolytic cleavage of the cobalt-carbon bond, which leads to the formation of hydroxocobalamin.[2][3] Studies have shown that the rate and extent of photodegradation are dependent on the wavelength of the light source. For instance, degradation is more pronounced under fluorescent light compared to blue light.

Impact of Temperature (Thermal Stability)

Elevated temperatures accelerate the degradation of Mecobalamin. Thermal stress can lead to a significant decrease in the assay of the active pharmaceutical ingredient (API). Forced degradation studies have demonstrated that Mecobalamin is unstable under heat conditions.

Impact of pH

The stability of Mecobalamin in aqueous solutions is highly dependent on the pH. The molecule exhibits its highest stability in a slightly acidic environment, around pH 5. It shows pronounced susceptibility to hydrolysis under both acidic and alkaline conditions, with the least stability observed at pH 2. The degradation in acidic and alkaline environments follows pseudo-first-order kinetics.

Quantitative Stability Data

The following tables summarize the quantitative data on the stability of Mecobalamin under various stress conditions as reported in the literature.

Table 1: Thermal Degradation of Mecobalamin Injection

| Temperature (°C) | Exposure Time (minutes) | Remaining Mecobalamin (%) |

| 100 | 30 | 88.25 |

| 110 | 30 | 70.47 |

| 121 | 30 | 54.38 |

Data sourced from a forced degradation study on Mecobalamin injection.

Table 2: Photodegradation and pH-Dependent Hydrolysis Kinetics of Mecobalamin

| Condition | Degradation Kinetics | Key Findings |

| Photolytic | Zero-order | Half-life of 0.99 hours under 1971.53 lux. |

| Acidic/Alkaline Hydrolysis | Pseudo-first-order | Highest stability at pH 5; least stability at pH 2. |

Recommended Storage Conditions

To ensure the stability and efficacy of Mecobalamin, it is imperative to adhere to appropriate storage conditions. Based on its physicochemical properties, the following storage recommendations are provided:

-

Temperature: Store in a cool place, preferably at room temperature between 20°C and 25°C. Some sources also recommend refrigeration at 2-8°C.

-

Light: Protect from light at all times. Store in light-resistant containers.

-

Moisture: Store in a dry place to protect from moisture.

-

Air: Keep away from direct contact with air.

For injectable formulations, it is crucial to store them in light-protective packs, which should only be opened immediately prior to use.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the stability assessment of Mecobalamin.

Stability-Indicating RP-HPLC Method for Mecobalamin

This method is designed to separate and quantify Mecobalamin from its degradation products.

-

Chromatographic System: A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system equipped with a UV detector.

-

Column: Inertsil C18 column (250 x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of 25 mM potassium dihydrogen phosphate (pH adjusted to 3.8 with phosphoric acid), methanol, and acetonitrile in a ratio of 55:35:10 (v/v/v).

-

Flow Rate: 1.0 ml/min.

-

Detection: UV detection at 220 nm.

-

Column Temperature: 25°C.

-

Sample Preparation: Dilute the sample with the mobile phase to a suitable concentration.

-

Analysis: Inject the sample into the HPLC system and record the chromatogram. The peak corresponding to Mecobalamin should be well-resolved from any degradation product peaks.

Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating methods.

-

Acid Hydrolysis: Treat the Mecobalamin solution with 0.1 N HCl at 60°C for a specified period.

-

Alkaline Hydrolysis: Treat the Mecobalamin solution with 0.1 N NaOH at 60°C for a specified period.

-

Oxidative Degradation: Treat the Mecobalamin solution with a solution of hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid drug or its solution to dry heat at various temperatures (e.g., 100°C, 110°C, 121°C) for a defined duration.

-

Photodegradation: Expose the Mecobalamin solution or solid drug to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions to separate the effects of temperature from those of light.

Visualizations

Degradation Pathway of Mecobalamin

Caption: Primary degradation pathway of Mecobalamin.

Experimental Workflow for Stability Testing

Caption: General workflow for Mecobalamin stability testing.

Relationship Between Storage Conditions and Mecobalamin Stability

Caption: Factors influencing Mecobalamin stability.

References

- 1. SOP for Interpreting ICH Q1B Photostability Testing Guidelines – StabilityStudies.in [stabilitystudies.in]

- 2. Physicochemical Stability of Extemporaneously Prepared Methylcobalamin Injections in the Presence and Absence of Preservative and the Impact of Light Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpsonline.com [ijpsonline.com]

Meobal-d3 Certificate of Analysis: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed explanation of a Certificate of Analysis (CoA) for Meobal-d3, also known as Mecobalamin or Methylcobalamin. This compound is a neurologically active and synthetic form of vitamin B12, crucial for various physiological processes.[1] This document serves as a critical quality assurance tool, ensuring that a specific batch of the active pharmaceutical ingredient (API) meets stringent purity, identity, and quality standards.[2]

Understanding the Certificate of Analysis (CoA)

A Certificate of Analysis is a formal document issued by the manufacturer or a contract testing laboratory that confirms a product has undergone specific testing and meets its predetermined specifications.[2][3] For an API like this compound, the CoA is a "quality passport," providing a detailed summary of the analytical results for a particular batch.[4] This document is essential for regulatory compliance, traceability, and ensuring the safety and efficacy of the final drug product.

A typical CoA for this compound will include the following sections:

-

Product Information: Basic details identifying the product, manufacturer, and batch.

-

Physicochemical Properties: A description of the physical and chemical characteristics of the substance.

-

Identification: Tests to confirm the identity of the this compound.

-

Assay: Quantitative analysis to determine the purity and potency of the API.

-

Impurities: Analysis of any related substances or residual solvents.

-

Microbiological Tests: Evaluation of the microbial content.

-

Additional Information: Storage conditions, retest dates, and compliance statements.

Data Presentation: Summary of Quantitative Data

The following tables summarize the typical quantitative data and acceptance criteria found on a this compound Certificate of Analysis.

Table 1: Physicochemical and Identification Tests

| Test | Specification |

| Appearance | A dark red crystalline powder. |

| Solubility | Sparingly soluble in water, slightly soluble in ethanol (99.5%), practically insoluble in acetonitrile. |

| Identification (UV-Vis) | The absorption spectrum in water should show maxima at approximately 266 nm, 351 nm, and 525 nm. |

| Identification (HPLC) | The retention time of the principal peak in the chromatogram of the sample preparation corresponds to that of the standard preparation. |

| pH (0.5% solution) | 4.5 - 6.0 |

Table 2: Assay and Impurity Profile

| Test | Specification |

| Assay (HPLC, on dried basis) | 98.0% - 102.0% |

| Related Substances (HPLC) | |

| - Any individual impurity | ≤ 0.5% |

| - Total impurities | ≤ 1.0% |

| Loss on Drying | ≤ 12.0% |

| Residual Solvents | Meets the requirements of USP <467> or Ph. Eur. 2.4.24. |

Table 3: Microbiological and Other Tests

| Test | Specification |

| Total Aerobic Microbial Count | ≤ 1000 CFU/g |

| Total Yeasts and Molds Count | ≤ 100 CFU/g |

| Escherichia coli | Absent in 1g |

| Salmonella | Absent in 10g |

Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below.

High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances

This method is used for the quantitative determination of this compound and its related impurities.

-

Chromatographic System:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: A gradient mixture of a phosphate buffer and a suitable organic solvent like methanol or acetonitrile. A common isocratic mobile phase consists of 0.01M potassium dihydrogen and dipotassium hydrogen phosphate buffer and methanol in a 60:40 v/v ratio.

-

Flow Rate: Typically 0.6 - 1.0 mL/min.

-

Column Temperature: 25°C - 40°C.

-

Detection Wavelength: 210 nm or 266 nm.

-

Injection Volume: 20 - 50 µL.

-

-

Standard Preparation: A known concentration of this compound reference standard is prepared in a suitable solvent (e.g., water or mobile phase).

-

Sample Preparation: The this compound sample is accurately weighed and dissolved in the same solvent as the standard to achieve a similar concentration.

-

Procedure: Equal volumes of the standard and sample preparations are injected into the chromatograph. The peak areas are recorded.

-

Calculation: The percentage of this compound is calculated by comparing the peak area of the sample to the peak area of the standard. Impurities are quantified based on their peak areas relative to the main this compound peak.

UV-Visible Spectrophotometry for Identification

This method confirms the identity of this compound based on its characteristic absorption of UV and visible light.

-

Apparatus: A calibrated UV-Visible spectrophotometer.

-

Solvent: Purified water.

-

Sample Preparation: A dilute solution of this compound is prepared in water.

-

Procedure: The absorption spectrum of the sample solution is recorded from 200 nm to 600 nm.

-

Acceptance Criteria: The spectrum should exhibit absorption maxima at approximately 266 nm, 351 nm, and 525 nm, which is characteristic of the cobalamin structure.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound (Mecobalamin)

This compound plays a pivotal role as a coenzyme for methionine synthase. This enzyme is central to the methionine cycle, which is crucial for cellular methylation reactions. The pathway begins with the transfer of a methyl group from 5-methyltetrahydrofolate to homocysteine, a reaction catalyzed by methionine synthase with this compound as a cofactor. This produces methionine and tetrahydrofolate. Methionine is then converted to S-adenosylmethionine (SAMe), a universal methyl donor for numerous biological reactions, including the methylation of DNA, proteins, and lipids.

In the nervous system, SAMe is essential for the synthesis of phospholipids, which are key components of the myelin sheath that insulates nerve fibers. This compound's role in promoting SAMe production is thus critical for myelin synthesis and repair.

Furthermore, this compound influences downstream signaling cascades involved in neuroprotection and nerve regeneration. It can modulate the activity of the Extracellular signal-regulated kinase 1/2 (ERK1/2) and Protein Kinase B (Akt) pathways. In Schwann cells, this compound has been shown to downregulate ERK1/2 activity, which promotes the expression of myelin basic protein (MBP), a key component of myelin. In contrast, in dorsal root ganglion neurons, high concentrations of this compound can activate both the ERK1/2 and Akt pathways, promoting nerve cell survival and regeneration.

Experimental Workflow for this compound Quality Control

The quality control of a this compound drug substance involves a series of steps to ensure its identity, purity, and quality. The workflow begins with receiving the sample and performing initial visual and physical checks. This is followed by identification tests, such as UV-Visible spectrophotometry and HPLC, to confirm that the substance is indeed this compound. The core of the quality control process is the quantitative analysis, primarily through a validated HPLC method, to determine the assay (potency) and to identify and quantify any impurities. Finally, microbiological tests are conducted to ensure the substance is free from harmful microbial contamination. All results are then compiled to generate the Certificate of Analysis.

References

- 1. Methylcobalamin: A Potential Vitamin of Pain Killer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methylcobalamin promotes the differentiation of Schwann cells and remyelination in lysophosphatidylcholine-induced demyelination of the rat sciatic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. blog.bioticsresearch.com [blog.bioticsresearch.com]

Unraveling Meobal-d3: A Technical Guide to CAS Number 13422-55-4

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of Meobal-d3, focusing on its primary identification through the Chemical Abstracts Service (CAS) number 13422-55-4. While the term "this compound" exhibits some ambiguity in the scientific marketplace, the strongest evidence points to its identity as a deuterated form of Mecobalamin (Methylcobalamin), a coenzyme form of vitamin B12. This document will comprehensively cover the chemical and physical properties of Mecobalamin-d3, detail relevant experimental protocols for its analysis, and illustrate its core biological signaling pathway. The guide also briefly addresses other compounds occasionally associated with the "this compound" name to provide a complete picture for the research community. All quantitative data is presented in structured tables, and key processes are visualized using Graphviz diagrams to ensure clarity and accessibility for technical audiences.

Introduction: Clarifying the Identity of this compound

The name "this compound" is not a universally standardized chemical identifier. Research indicates that this name is most frequently and reliably associated with Mecobalamin-d3 , a stable isotope-labeled version of Mecobalamin.

It is crucial to note the existence of conflicting information where "this compound" has been linked to a deuterated acetylcholinesterase inhibitor and a deuterated form of Cholecalciferol (Vitamin D3). This guide will focus on Mecobalamin-d3 as the principal subject due to the consistent linkage with the CAS number 13422-55-4 in scientific literature and commercial listings. A brief section will address the alternative compounds to mitigate potential confusion.

Physicochemical Properties

The following tables summarize the key chemical and physical properties of Mecobalamin-d3 and its non-deuterated counterpart, Mecobalamin. This data is essential for experimental design, formulation development, and analytical method development.

Table 1: Chemical Identification

| Property | Mecobalamin-d3 | Mecobalamin |

| IUPAC Name | Cobalt(3+);[(2R,3R,4S,5R)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,5Z,7S,10Z,12S,13S,15Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-22-id-3-yl]propan-2-yl] N-(trideuteriomethyl)carbamate] phosphate | Cobalt(3+);[(2R,3R,4S,5R)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,5Z,7S,10Z,12S,13S,15Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-22-id-3-yl]propan-2-yl] N-methylcarbamate] phosphate |

| Synonyms | Methylcobalamin-d3, Mecobalamin-d3 | Methylcobalamin, MeCbl, Methyl Vitamin B12 |

| CAS Number | 13422-55-4 (for the non-labeled compound) | 13422-55-4[3] |

| Molecular Formula | C63H88D3CoN13O14P | C63H91CoN13O14P[4] |

| Molecular Weight | 1347.42 g/mol [1] | 1344.38 g/mol |

Table 2: Physical and Chemical Properties

| Property | Mecobalamin-d3 | Mecobalamin |

| Appearance | Red powder | Dark red crystalline powder |

| Solubility | Soluble in water | Partially soluble in cold water, hot water |

| Stability | Light sensitive | Pronounced susceptibility to hydrolysis under acidic, alkaline, and photolytic conditions |

Experimental Protocols

The following section details a representative experimental protocol for the analysis of Mecobalamin, which can be adapted for Mecobalamin-d3. The most common analytical technique is High-Performance Liquid Chromatography (HPLC).

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for the Quantification of Mecobalamin

This method is suitable for the determination of Mecobalamin in bulk drug and pharmaceutical dosage forms.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD)

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Data acquisition and processing software

Chromatographic Conditions:

-

Mobile Phase: A mixture of a buffer solution and an organic solvent. A common composition is 25 mM potassium dihydrogen phosphate (pH adjusted to 3.8 with phosphoric acid) : methanol : acetonitrile (55:35:10, v/v/v).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 220 nm

-

Injection Volume: 20 µL

Preparation of Standard Solution:

-

Accurately weigh a suitable amount of Mecobalamin reference standard.

-

Dissolve in the mobile phase to obtain a stock solution of a known concentration (e.g., 100 µg/mL).

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 2-160 µg/mL).

Preparation of Sample Solution:

-

For bulk drug, accurately weigh and dissolve in the mobile phase to achieve a concentration within the calibration range.

-

For dosage forms (e.g., tablets), weigh and finely powder a number of tablets. Accurately weigh a portion of the powder equivalent to a known amount of Mecobalamin, and dissolve it in the mobile phase.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

Analysis:

-

Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

-

Inject the sample solution and determine the peak area.

-

Calculate the concentration of Mecobalamin in the sample using the regression equation from the calibration curve.

Method Validation: The method should be validated according to ICH guidelines for linearity, precision, accuracy, specificity, and robustness.

Experimental Workflow

Caption: Workflow for HPLC analysis of Mecobalamin.

Signaling Pathway

Mecobalamin is a crucial coenzyme for the enzyme methionine synthase. This enzyme plays a vital role in the methionine cycle, which is essential for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor in numerous biological reactions, and for the remethylation of homocysteine to methionine.

The core reaction involves the transfer of a methyl group from 5-methyltetrahydrofolate (5-MTHF) to homocysteine, yielding tetrahydrofolate (THF) and methionine. Mecobalamin acts as an intermediate carrier of the methyl group.

Caption: Role of Mecobalamin in the Methionine Synthase Pathway.

Addressing Ambiguous Identities of "this compound"

For the sake of thoroughness, this section briefly discusses other compounds that have been sporadically labeled as "this compound". Researchers should exercise caution and verify the CAS number and other identifiers when sourcing this compound.

-

Deuterated Acetylcholinesterase Inhibitor: In some instances, "this compound" has been associated with a deuterated form of an acetylcholinesterase inhibitor with the molecular formula C10H10D3NO2. Acetylcholinesterase inhibitors are a class of drugs used in the treatment of conditions like Alzheimer's disease.

-

Deuterated Cholecalciferol (Vitamin D3): There are also mentions of "this compound" in the context of deuterated Vitamin D3. Cholecalciferol is a fat-soluble vitamin essential for calcium absorption and bone health. Deuterated versions are often used as internal standards in mass spectrometry-based assays.

Conclusion

This technical guide has established that the most reliable identification for "this compound" corresponds to Mecobalamin-d3, a deuterated form of Mecobalamin, with the associated CAS number 13422-55-4 for the non-deuterated form. The provided physicochemical data, experimental protocols, and signaling pathway information offer a solid foundation for researchers and drug development professionals working with this compound. The clarification of the ambiguous nomenclature serves to prevent potential errors in research and development activities. It is always recommended to confirm the identity of a chemical substance through its CAS number and analytical characterization.

References

- 1. cn.lumiprobe.com [cn.lumiprobe.com]

- 2. Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. A Simple and Validated RP-HPLC Method for the Estimation of Methylcobalamin in Bulk and Solid Dosage Form | PDF [slideshare.net]

Preliminary Research Applications of Mecobalamin-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mecobalamin, the neurologically active form of vitamin B12, is a critical coenzyme in essential metabolic pathways.[1] It plays a pivotal role in the treatment of vitamin B12 deficiencies and associated neurological conditions.[2] The strategic substitution of hydrogen with its stable isotope, deuterium, to create compounds like Mecobalamin-d3 (Meobal-d3), represents an innovative approach in pharmaceutical research. This "deuterium switch" can significantly alter a drug's metabolic profile, potentially leading to an extended half-life, reduced dosing frequency, and an improved safety profile by minimizing the formation of toxic metabolites.[3][4]

This compound, a deuterated form of mecobalamin, is primarily utilized in research as an internal standard for the precise quantification of mecobalamin in biological samples using sensitive analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[5] While direct therapeutic studies on this compound are not yet prevalent in published literature, its application as an analytical tool is crucial for advancing our understanding of mecobalamin's pharmacokinetics. Furthermore, the principles of deuteration suggest potential therapeutic advantages for this compound that warrant exploration in preclinical and clinical research.

This technical guide provides an in-depth overview of the current and potential preliminary research applications of this compound, focusing on its role as an analytical standard and its theoretical therapeutic benefits.

Core Concepts: The Rationale for Deuteration

The foundational principle behind the utility of deuterated compounds lies in the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength makes the C-D bond more resistant to enzymatic cleavage, particularly by metabolic enzymes such as the cytochrome P450 (CYP450) family. By strategically replacing hydrogen atoms at sites of metabolism with deuterium, the rate of drug metabolism can be slowed, leading to improved pharmacokinetic properties.

Potential Advantages of a Deuterated Mecobalamin (this compound):

-

Enhanced Metabolic Stability: Reduced rate of breakdown by metabolic enzymes.

-

Improved Pharmacokinetic Profile: Potentially longer half-life, leading to sustained therapeutic levels.

-

Lower Dosing Requirements: A more stable compound may require lower or less frequent administration.

-

Reduced Formation of Toxic Metabolites: Altered metabolic pathways could decrease the production of harmful byproducts.

Current Research Application: this compound as an Internal Standard

The primary and currently documented application of this compound is as an internal standard in bioanalytical assays for the quantification of mecobalamin. Its chemical similarity to mecobalamin, combined with its distinct mass, makes it an ideal tool for correcting for sample loss during preparation and variations in instrument response in LC-MS/MS analysis.

Experimental Protocol: Quantification of Mecobalamin in Human Plasma using LC-MS/MS with this compound Internal Standard

This protocol outlines a general procedure for the determination of mecobalamin concentrations in human plasma.

1. Materials and Reagents:

-

Mecobalamin (analyte)

-

Mecobalamin-d3 (this compound) (internal standard)

-

Human plasma (EDTA-anticoagulated)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges

-

LC-MS/MS system

2. Sample Preparation:

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma, add 25 µL of this compound internal standard solution (of a known concentration).

-

Vortex mix for 30 seconds.

-

Perform protein precipitation by adding 300 µL of cold methanol.

-

Vortex mix for 1 minute and centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of water with 0.1% formic acid and methanol with 0.1% formic acid.

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 10 µL

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both mecobalamin and this compound.

-

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of mecobalamin to this compound against the concentration of mecobalamin standards.

-

Determine the concentration of mecobalamin in the plasma samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow for Bioanalytical Method

Caption: Workflow for the quantification of mecobalamin in plasma using this compound.

Potential Therapeutic Applications: A Forward Look

While clinical data on the therapeutic use of this compound is not currently available, the principles of deuteration combined with the known mechanisms of mecobalamin allow for the formulation of hypotheses regarding its potential applications in neurological disorders.

Mecobalamin is essential for the methionine synthase-catalyzed conversion of homocysteine to methionine, a crucial step in the synthesis of S-adenosylmethionine (SAMe). SAMe is a universal methyl donor involved in the synthesis of neurotransmitters, phospholipids, and myelin. By enhancing metabolic stability, this compound could theoretically provide a more sustained supply for these critical neurological processes.

Signaling Pathway: Mecobalamin in the Methionine Cycle

References

Methodological & Application

Application Note: Quantification of Meobal (Methylcobalamin) in Human Plasma using Meobal-d3 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of Meobal (methylcobalamin), an active form of vitamin B12, in human plasma. The method utilizes a stable isotope-labeled internal standard, Meobal-d3, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate and precise quantification. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications where reliable measurement of Meobal is required.

Introduction

Meobal, or methylcobalamin, is a vital coenzyme involved in various metabolic pathways, including the methionine synthase reaction, which is crucial for DNA synthesis and neurological function. Accurate quantification of endogenous and administered Meobal in biological matrices is essential for understanding its pharmacokinetics and therapeutic efficacy. LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and specificity. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting analytical variability, including matrix effects and inconsistencies in sample preparation, thereby ensuring the accuracy and precision of the results.[1][2] This document outlines a validated LC-MS/MS method for the determination of Meobal in human plasma.

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of Meobal in human plasma using LC-MS/MS with this compound as an internal standard.

Caption: Experimental workflow for Meobal quantification.

Metabolic Role of Meobal

Meobal serves as a critical cofactor for the enzyme methionine synthase. This enzyme catalyzes the conversion of homocysteine to methionine, an essential amino acid. This reaction is coupled with the conversion of 5-methyltetrahydrofolate to tetrahydrofolate, a key step in folate metabolism and the synthesis of nucleotides.

Caption: Role of Meobal in the Methionine Synthase reaction.

Experimental Protocols

1. Materials and Reagents

-

Meobal reference standard

-

This compound internal standard

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2EDTA)

-

Amber-colored microcentrifuge tubes

Important Note: Meobal is light-labile. All procedures involving Meobal standards and samples must be performed under red light or in amber-colored tubes to prevent photodegradation.[3][4]

2. Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Meobal and this compound in methanol to prepare 1 mg/mL primary stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the Meobal primary stock solution in methanol:water (50:50, v/v) to create calibration standards.

-

Internal Standard Spiking Solution: Dilute the this compound primary stock solution with methanol to a final concentration of 20 ng/mL.[5]

3. Sample Preparation

-

Pipette 100 µL of human plasma into an amber-colored microcentrifuge tube.

-

Add 10 µL of the this compound internal standard spiking solution (20 ng/mL) to the plasma and vortex briefly.

-

Add 300 µL of cold methanol to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean amber-colored autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

| Parameter | Condition |

| LC System | UPLC/HPLC system |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Optimized for separation of Meobal and this compound (a typical gradient would start with high aqueous phase and ramp up the organic phase) |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Meobal: To be optimized (e.g., Q1: 678.3 -> Q3: 147.3) This compound: To be optimized (e.g., Q1: 681.3 -> Q3: 147.3) |

| Collision Energy | To be optimized for each transition |

| Dwell Time | To be optimized |

Quantitative Data

The following tables summarize the performance characteristics of the described LC-MS/MS method.

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Weighting |

| Meobal | 0.05 - 20 | > 0.99 | 1/x² |

Data adapted from a study on mecobalamin in human plasma.

Table 2: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |

| LLOQ | 0.05 | ≤ ±15% | ≤ 15% |

| Low QC | 0.15 | ≤ ±15% | ≤ 15% |

| Mid QC | 1.0 | ≤ ±15% | ≤ 15% |

| High QC | 15.0 | ≤ ±15% | ≤ 15% |

Acceptance criteria based on FDA guidance for bioanalytical method validation.

Table 3: Stability

| Condition | Duration | Stability |

| Room Temperature in Plasma | 21 hours | Stable |

| Frozen (-20°C) in Plasma | 205 days | Stable |

Stability data for mecobalamin in human plasma, protected from light.

Conclusion

The LC-MS/MS method described in this application note, utilizing this compound as an internal standard, provides a reliable and robust a pproach for the quantification of Meobal in human plasma. The method demonstrates excellent sensitivity, accuracy, and precision, making it a valuable tool for researchers, scientists, and drug development professionals in the field of vitamin B12 metabolism and related therapeutic areas. Adherence to the specified protocols, particularly regarding light protection, is crucial for obtaining accurate results.

References

- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]

- 2. LC-MS-MS experiences with internal standards | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. A sensitive bioanalytical assay for methylcobalamin, an endogenous and light-labile substance, in human plasma by liquid chromatography with tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous determination of four cobalamins in rat plasma using online solid phase extraction coupled to high performance liquid chromatography-tandem mass spectrometry: Application to pentylenetetrazole-induced seizures in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantitative Analysis of Meobal (Mecobalamin) using Meobal-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meobal, the physiologically active form of vitamin B12, plays a crucial role in methylation reactions essential for DNA synthesis, hematopoiesis, and neuronal function.[1] Its therapeutic applications in treating peripheral neuropathies, diabetic neuropathy, and megaloblastic anemia necessitate robust and accurate quantitative methods for pharmacokinetic studies, clinical monitoring, and formulation development.[2][3] This document provides a detailed protocol for the sensitive and specific quantification of Meobal in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and a stable isotope-labeled internal standard, Meobal-d3. The use of a deuterated internal standard is the gold standard for correcting analytical variability, ensuring high accuracy and precision.

Meobal is an endogenous substance and is highly sensitive to light, which presents unique challenges for its quantification. The protocols outlined below are designed to mitigate these challenges, ensuring reliable and reproducible results.

Metabolic Pathway of Meobal

Meobal is a critical cofactor for the enzyme methionine synthase, which is central to one-carbon metabolism. This pathway is vital for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous biological reactions, including DNA and neurotransmitter synthesis. A deficiency in Meobal can disrupt this cycle, leading to an accumulation of homocysteine and impaired cellular function.

References

- 1. mdpi.com [mdpi.com]

- 2. A sensitive bioanalytical assay for methylcobalamin, an endogenous and light-labile substance, in human plasma by liquid chromatography with tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Note: High-Throughput Analysis of Meobal in Environmental Samples using Meobal-d3 as an Internal Standard by LC-MS/MS

Application Notes and Protocols for Meobal-D3 in Pesticide Residue Testing Workflows

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meobal, a carbamate insecticide also known as isoprocarb, is widely used in agriculture to control a variety of pests on crops such as rice and cacao.[1] The monitoring of its residues in food and environmental samples is crucial to ensure consumer safety and compliance with regulatory limits. The use of a stable isotope-labeled internal standard, such as Meobal-D3, is the gold standard in quantitative analysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[2][3] Deuterated internal standards are chemically identical to the analyte of interest, ensuring they co-elute and experience similar ionization effects, which allows for accurate correction of matrix effects and variations in sample preparation and instrument response.[2][4]

These application notes provide a detailed protocol for the determination of Meobal residues in food matrices using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method with LC-MS/MS detection, incorporating this compound as an internal standard to ensure high accuracy and precision.

Experimental Protocols

Scope

This protocol describes the quantitative analysis of Meobal in high-moisture food matrices (e.g., fruits and vegetables) using a QuEChERS extraction and cleanup procedure followed by analysis with LC-MS/MS. This compound is used as an internal standard to compensate for matrix effects and procedural losses.

Reagents and Materials

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)

-

Reagents: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Trisodium citrate dihydrate, Disodium hydrogen citrate sesquihydrate, Primary secondary amine (PSA) sorbent, C18 sorbent, Graphitized carbon black (GCB) (optional, for pigmented extracts).

-

Standards: Meobal analytical standard, this compound internal standard.

-

Equipment: High-speed centrifuge, vortex mixer, analytical balance, volumetric flasks, pipettes, syringes, and 0.22 µm syringe filters.

Standard Solution Preparation

-

Stock Solutions (1000 µg/mL): Accurately weigh and dissolve Meobal and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions of Meobal by serial dilution of the stock solution with acetonitrile.

-

Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation (QuEChERS Protocol)

A modified QuEChERS method is employed for the extraction and cleanup of Meobal residues from the sample matrix.

4.1. Extraction

-

Homogenize a representative portion of the laboratory sample.

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add a known amount of this compound internal standard working solution.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquhydrate).

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rcf for 5 minutes.

4.2. Dispersive Solid-Phase Extraction (dSPE) Cleanup

-

Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing PSA, C18, and anhydrous MgSO₄. For samples with high pigment content, GCB can be included.

-

Vortex for 30 seconds.

-

Centrifuge at high speed for 5 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis

The analysis is performed using a liquid chromatograph coupled to a triple quadrupole mass spectrometer.

-

LC Column: A C18 reversed-phase column is suitable for the separation.

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and methanol or acetonitrile.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transitions for Meobal and this compound should be optimized.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| Meobal | [To be determined empirically] | [To be determined empirically] | [To be determined empirically] |

| This compound | [To be determined empirically] | [To be determined empirically] | [To be determined empirically] |

| Caption: Illustrative MRM transitions for Meobal and this compound. |

Data Presentation

The use of this compound as an internal standard is expected to significantly improve the accuracy and precision of the method by compensating for matrix effects.

Method Validation Data (Illustrative)

| Parameter | Meobal with this compound IS | Meobal without IS (External Standard) | Acceptance Criteria (SANTE/11312/2021) |

| Linearity (R²) | >0.998 | >0.995 | >0.99 |

| LOD (µg/kg) | 0.5 | 0.5 | - |

| LOQ (µg/kg) | 2.0 | 2.0 | ≤ MRL |

| Accuracy (Recovery %) | 95 - 105% | 75 - 115% | 70 - 120% |

| Precision (RSD %) | < 10% | < 20% | ≤ 20% |

| Caption: Comparison of method performance with and without this compound internal standard. |

Matrix Effect Evaluation (Illustrative)

| Matrix | Matrix Effect (%) with this compound IS | Matrix Effect (%) without IS |

| Spinach | -5% (Ion Suppression) | -45% (Significant Ion Suppression) |

| Tomato | +3% (Ion Enhancement) | +30% (Significant Ion Enhancement) |

| Rice | -2% (Ion Suppression) | -25% (Significant Ion Suppression) |

| Caption: Matrix effects in different food matrices with and without internal standard correction. |

Visualizations

Experimental Workflow

Caption: Workflow for Meobal residue analysis using QuEChERS and LC-MS/MS.

Meobal Degradation Pathway

The degradation of Meobal (isoprocarb) in the environment can proceed through several transformation reactions, primarily hydrolysis and oxidation.

Caption: Proposed degradation pathway of Meobal in the environment.

References

Application Notes and Protocols for Meobal-d3 Spiking in Sample Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meobal, or methylcobalamin, is the activated form of vitamin B12 and plays a crucial role in various metabolic pathways. Its quantitative analysis in biological matrices is essential for pharmacokinetic studies, clinical diagnostics, and drug development. The use of a stable isotope-labeled internal standard, such as Meobal-d3 (methylcobalamin-d3), is the gold standard for achieving accurate and precise quantification by mass spectrometry. This internal standard closely mimics the chemical and physical properties of the endogenous analyte, effectively compensating for variations during sample preparation and analysis.[1][2]

These application notes provide detailed protocols for the preparation of biological samples, such as plasma or serum, using this compound as an internal standard. The primary techniques covered are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Special consideration is given to the light-sensitive nature of methylcobalamin, requiring all procedures to be performed under subdued light conditions.[1][2][3]

General Considerations: Stability of Methylcobalamin